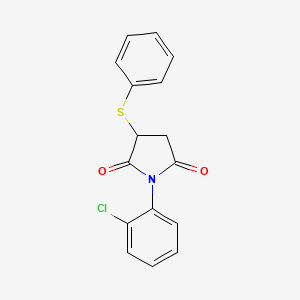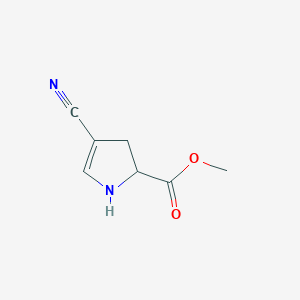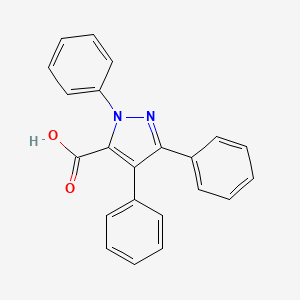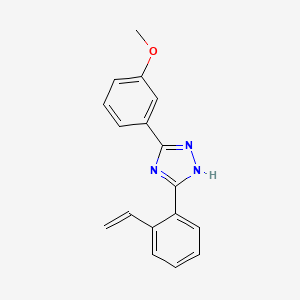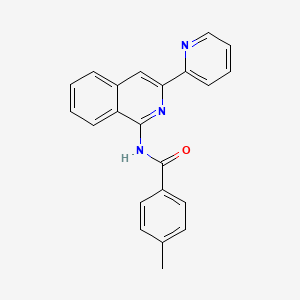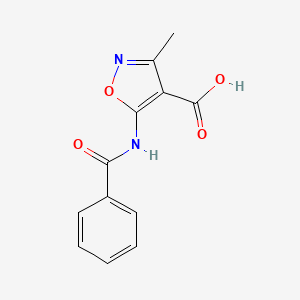
6-Bromo-2,3-dimethylquinoline-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,3-dimethylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide typically involves the bromination of 2,3-dimethylquinoline followed by the introduction of the carbothioamide group. One common method involves the use of bromine in an organic solvent such as chloroform or dichloromethane to achieve bromination. The resulting bromo compound is then reacted with thiourea under acidic conditions to form the carbothioamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,3-dimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Cyclization Reactions: The carbothioamide group can participate in cyclization reactions to form heterocyclic rings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quinoline derivatives with different functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets. The bromine and carbothioamide groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,6-dimethylquinoline: Similar structure but lacks the carbothioamide group.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of carbothioamide.
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Similar structure with different substitution patterns.
Uniqueness
6-Bromo-2,3-dimethylquinoline-4-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
62078-07-3 |
|---|---|
Molekularformel |
C12H11BrN2S |
Molekulargewicht |
295.20 g/mol |
IUPAC-Name |
6-bromo-2,3-dimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C12H11BrN2S/c1-6-7(2)15-10-4-3-8(13)5-9(10)11(6)12(14)16/h3-5H,1-2H3,(H2,14,16) |
InChI-Schlüssel |
DMCTVJKCSORBGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=CC(=CC2=C1C(=S)N)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)




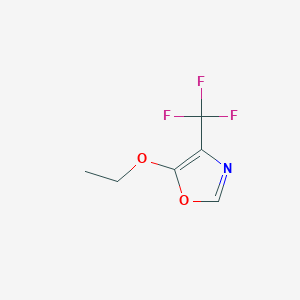
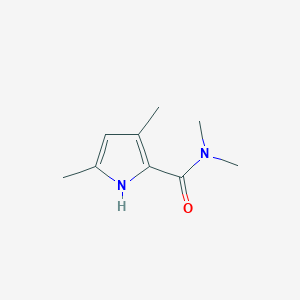
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
